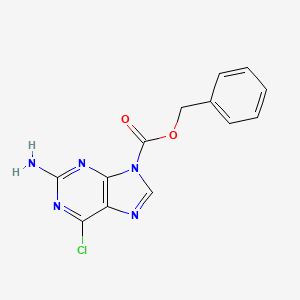
Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate is a chemical compound with the molecular formula C13H10ClN5O2. It is a derivative of purine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate typically involves the reaction of 2-amino-6-chloropurine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Nucleophiles: Amines, alkoxides
Catalysts: DABCO
Solvents: Dichloromethane, water
Conditions: Room temperature for substitution reactions, reflux for hydrolysis
Major Products
Substitution Products: 6-substituted purines
Hydrolysis Product: 2-amino-9-benzyl-1,6-dihydro-6-oxo-9H-purine
Scientific Research Applications
Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various purine derivatives.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it may interfere with nucleic acid synthesis and function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine: A precursor in the synthesis of nucleoside analogs with antiviral activity.
6-Chloro-2-purinamine: Known for its use in the synthesis of various purine derivatives.
Uniqueness
Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate is unique due to the presence of the benzyl group at the 9-position and the carboxylate group, which confer distinct chemical properties and potential biological activities compared to other purine derivatives .
Properties
Molecular Formula |
C13H10ClN5O2 |
|---|---|
Molecular Weight |
303.70 g/mol |
IUPAC Name |
benzyl 2-amino-6-chloropurine-9-carboxylate |
InChI |
InChI=1S/C13H10ClN5O2/c14-10-9-11(18-12(15)17-10)19(7-16-9)13(20)21-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,15,17,18) |
InChI Key |
PIOWNAKUNBRHNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C=NC3=C2N=C(N=C3Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




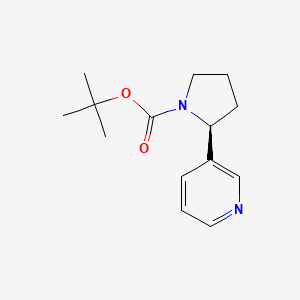
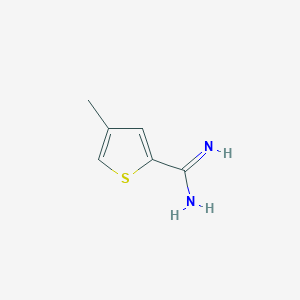
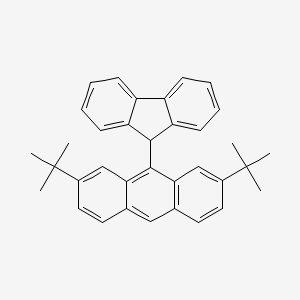
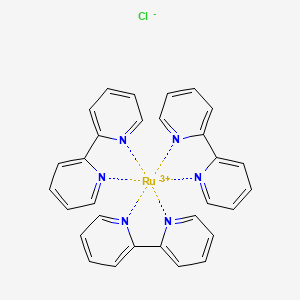
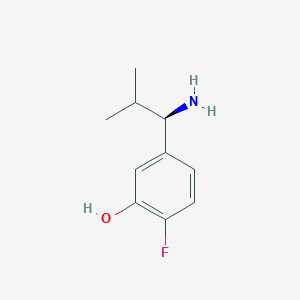
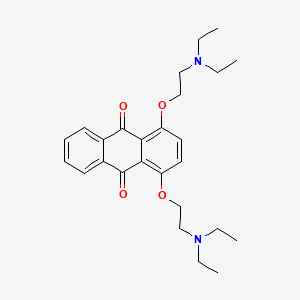
![2',7'-Dichloro-3',6'-dihydroxy-4',5'-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140458.png)
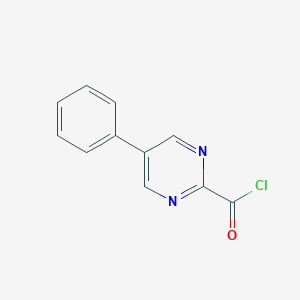
![6-Benzyl-2-oxa-6-azaspiro[3.4]Octane-8-carboxylic acid](/img/structure/B13140468.png)
![1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone](/img/structure/B13140471.png)
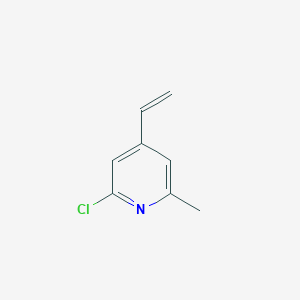
![2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B13140477.png)
